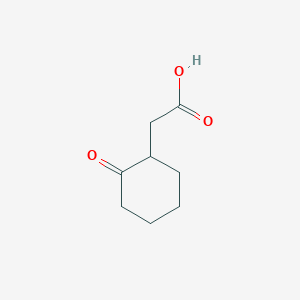

2-(2-oxocyclohexyl)acetic Acid

描述

Contextual Significance of Cyclic Keto Acids as Versatile Synthons

Cyclic keto acids, such as 2-(2-oxocyclohexyl)acetic acid, are recognized as highly versatile synthons in organic chemistry. A synthon is a conceptual unit within a molecule that represents a potential starting point for a synthetic transformation. The utility of cyclic keto acids stems from the presence of two distinct reactive functional groups: a ketone and a carboxylic acid. This dual functionality allows for a variety of chemical manipulations.

These compounds are valuable building blocks for creating carbo- and heterocyclic structures. semanticscholar.org The ketone group can undergo nucleophilic additions, while the carboxylic acid group can be converted into esters, amides, or other derivatives. cymitquimica.com This reactivity makes them key precursors for constructing complex molecular architectures, including those found in biologically active compounds and natural products. nih.govresearchgate.net For instance, the general class of keto-acids can be synthesized through methods like the ruthenium tetraoxide-catalyzed oxidation of cyclic unsaturated ketones. acs.org The ability to use these synthons in multi-component reactions further enhances their value, allowing for the rapid assembly of intricate molecules from simpler starting materials. d-nb.info

Overview of Academic Research Perspectives and Focus Areas for this compound

Academic research on this compound has concentrated on leveraging its unique structure for stereoselective synthesis and as a precursor for valuable chemical scaffolds.

A significant area of focus is its application in multicomponent reactions, such as the Passerini reaction. Research has shown that this compound can react with isocyanides in a diastereoselective manner to produce trans-fused bicyclic lactones. d-nb.info This intramolecular reaction demonstrates the compound's ability to create complex, sterically defined structures in a single, efficient step. d-nb.info

Furthermore, derivatives of this compound are explored as intermediates in the synthesis of other important compounds. The corresponding methyl ester, methyl 2-(2-oxocyclohexyl)acetate, is noted as an intermediate in the synthesis of tryptamines. biosynth.com This highlights the compound's role as a foundational element for building more elaborate molecular frameworks that may have pharmaceutical relevance. cymitquimica.com

The synthesis of enantiomerically pure forms of related structures, such as 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, has also been a subject of study. acs.org Achieving high enantiomeric purity is crucial in many applications, and research into scalable methods for producing specific stereoisomers from precursors like cyclohexanone (B45756) underscores the academic interest in this class of molecules. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-(2-oxocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYAODUCVMGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448313 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-96-6 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 2 2 Oxocyclohexyl Acetic Acid and Its Key Esters

Chemoenzymatic and Biocatalytic Approaches to Enantioenriched 2-(2-Oxocyclohexyl)acetic Acid

The demand for enantiomerically pure pharmaceuticals and fine chemicals has driven the development of sophisticated biocatalytic methods. These approaches often offer high selectivity under mild reaction conditions.

Asymmetric Bioreduction of α,β-Unsaturated γ-Keto Esters Utilizing Ene-Reductases

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, have proven to be highly effective catalysts for the asymmetric bioreduction of α,β-unsaturated γ-keto esters. These enzymes facilitate the stereoselective reduction of the carbon-carbon double bond, leading to the formation of chiral γ-oxo esters with high enantiomeric excess (ee). The reaction relies on a nicotinamide (B372718) cofactor, such as NADH or NADPH, as the hydride source.

The substrate scope of ene-reductases is broad, encompassing a variety of acyclic and cyclic derivatives. For instance, the bioreduction of ethyl 2-(2-oxocyclohexylidene)acetate, the unsaturated precursor to the target compound's ester, can be achieved with excellent stereoselectivity. The choice of enzyme is crucial, as different ene-reductases can exhibit opposite stereopreferences, thereby providing access to either the (R)- or (S)-enantiomer of the product.

A screening of various ene-reductases for the reduction of different α,β-unsaturated γ-keto esters has demonstrated the feasibility of this approach. The conversion rates and enantiomeric excess are highly dependent on the specific enzyme and substrate pairing.

Table 1: Bioreduction of a Cyclic α,β-Unsaturated γ-Keto Ester with Various Ene-Reductases

| Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| OYE1 | >99 | 95 | (R) |

| OYE2 | >99 | 98 | (R) |

| OYE3 | 85 | >99 | (S) |

| NCR | 92 | >99 | (R) |

Chemoenzymatic Synthesis of (R)-2-(2-Oxocyclohexyl)acetic Acid via Enzymatic Reduction and Ester Hydrogenolysis

A powerful chemoenzymatic strategy has been developed for the preparative-scale synthesis of (R)-2-(2-oxocyclohexyl)acetic acid. This two-step process combines the stereoselectivity of an enzymatic reduction with a subsequent chemical transformation.

The first step involves the asymmetric bioreduction of a suitable α,β-unsaturated γ-keto ester precursor using an ene-reductase that selectively produces the (R)-enantiomer of the corresponding saturated ester. For this purpose, Nicotinamide-dependent cyclohexenone reductase (NCR) has been shown to be particularly effective, yielding the (R)-ester with high conversion and excellent enantiomeric excess.

Mechanistic Insights into Regioselectivity and Stereocontrol in Bioreductions of Related γ-Oxo Esters

The high degree of regioselectivity and stereocontrol observed in the bioreduction of α,β-unsaturated γ-keto esters by ene-reductases is a result of the specific interactions between the substrate and the enzyme's active site. Isotopic labeling studies have provided valuable insights into the reaction mechanism.

It has been demonstrated that the keto moiety of the γ-keto ester plays a crucial role as the primary activating and binding group within the enzyme's active site. This preferred binding orientation dictates the facial selectivity of the hydride attack from the flavin mononucleotide (FMN) cofactor onto the β-carbon of the double bond. The subsequent protonation at the α-carbon then establishes the final stereochemistry of the product.

The structure of the substrate, including the steric bulk of the ester group and the geometry of the double bond (E/Z isomerism), can significantly influence both the conversion rates and the stereochemical outcome of the reduction. By strategically modifying the substrate, it is possible to steer the reaction towards the desired enantiomer, a concept known as substrate-based stereocontrol.

Conventional Chemical Synthesis Routes for this compound and its Derivatives

While biocatalytic methods offer significant advantages in terms of selectivity, conventional chemical synthesis remains a cornerstone for the preparation of this compound and its derivatives.

Preparation of Alkyl 2-(2-Oxocyclohexyl)acetates

The synthesis of alkyl 2-(2-oxocyclohexyl)acetates can be approached through several classical organic reactions. One common method involves the Michael addition of a malonic ester to cyclohexenone. The resulting diester can then be hydrolyzed and decarboxylated to yield the desired product.

Alternatively, the alkylation of a cyclohexanone (B45756) enolate with an alkyl haloacetate can provide a direct route to the target ester. The choice of base and reaction conditions is critical to control side reactions such as self-condensation of the cyclohexanone.

Another potential route is the Dieckmann condensation of a suitably substituted adipic acid diester, followed by alkylation and decarboxylation. This intramolecular cyclization strategy is effective for constructing the six-membered ring system.

Scalable Preparation Strategies for Enantiomeric Forms of Related Hydroxy-Keto Acids

While the direct scalable asymmetric synthesis of this compound is challenging, methodologies developed for structurally related hydroxy-keto acids can provide valuable insights. For instance, the efficient and scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid has been reported. nih.gov

These strategies often employ asymmetric catalysis, such as chiral organocatalysts or metal complexes with chiral ligands, to introduce the desired stereochemistry. Subsequent functional group manipulations can then be used to arrive at the target molecule or its close analogs. The development of robust and scalable enantioselective methods is crucial for the industrial production of chiral building blocks.

Advanced Organic Transformations and Reactivity Studies of 2 2 Oxocyclohexyl Acetic Acid

Multicomponent Reactions (MCRs) Involving 2-(2-Oxocyclohexyl)acetic Acid

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, is a classic example of such a transformation. While direct studies on the participation of this compound in Passerini reactions are not extensively documented in the reviewed literature, the reactivity of analogous cyclic ketoacids provides a framework for understanding its potential behavior in these complex transformations.

Diastereoselective Passerini Reactions Utilizing Cyclic Oxoacids

The use of bifunctional starting materials like cyclic ketoacids in Passerini three-center-two-component reactions introduces the potential for generating stereochemically complex bicyclic scaffolds. Research on related cyclic ketoacids has demonstrated the feasibility of diastereoselective isocyanide addition. The inherent chirality and conformational constraints of the cyclic ketoacid can influence the facial selectivity of the isocyanide attack on the transient intermediate formed between the keto and carboxylic acid functionalities and the aldehyde. This diastereoselectivity is crucial for the synthesis of complex molecules with defined three-dimensional structures. In such reactions, the cyclic ketoacid serves a dual role, providing both the carboxylic acid and the ketone functionalities necessary for the Passerini condensation.

Stereochemical Outcomes and Diastereoselectivity Control in Passerini Adduct Formation

The stereochemical outcome of Passerini reactions involving chiral substrates, such as cyclic oxoacids, is determined by the relative orientation of the reactants in the transition state. The diastereoselectivity of the adduct formation is influenced by a combination of steric and electronic factors. The substituent on the isocyanide, the nature of the aldehyde, and the structure of the cyclic ketoacid all play a role in directing the stereochemical course of the reaction. For instance, bulky isocyanides may exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state. The formation of a new stereocenter during the reaction necessitates careful control to achieve the desired diastereomer. In the absence of external chiral catalysts, the inherent chirality of the cyclic ketoacid is the primary source of stereochemical induction.

Influence of Lewis Acid Catalysis on Reaction Pathways and Stereochemical Induction

Lewis acid catalysis is a powerful tool for enhancing the rate and controlling the stereoselectivity of many organic reactions, including the Passerini reaction. wikipedia.org A chiral Lewis acid can coordinate to the carbonyl group of the aldehyde or the cyclic ketoacid, thereby activating it towards nucleophilic attack by the isocyanide. wikipedia.org This coordination creates a chiral environment around the reaction center, which can lead to significant stereochemical induction. wikipedia.org

The choice of Lewis acid and the coordinating ability of the substrates are critical for achieving high levels of stereocontrol. researchgate.net For example, tridentate indan (B1671822) (pybox) Cu(II) Lewis acid complexes have been shown to be effective in catalyzing asymmetric Passerini reactions with substrates capable of bidentate coordination. researchgate.net While direct application to this compound has not been reported, it is plausible that a similar strategy could be employed to influence the diastereoselectivity of its Passerini reactions. The Lewis acid can modulate the reaction pathway by stabilizing certain transition states over others, thereby favoring the formation of one diastereomer of the Passerini adduct. researchgate.net Anhydrous conditions are often necessary to achieve high enantioselectivity, as water can interfere with the Lewis acid catalyst. researchgate.net

Stereoselective Reduction Reactions of this compound Esters

The stereoselective reduction of the keto group in this compound esters is a valuable transformation for the synthesis of chiral hydroxy acids and their corresponding lactones, which are important building blocks in natural product synthesis. Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offers an environmentally benign and highly selective method for such reductions.

Baker's Yeast Mediated Enantio- and Diastereoselective Reduction of Alkyl 2-(2-Oxocyclohexyl)acetates

The reduction of racemic alkyl 2-(2-oxocyclohexyl)acetates using baker's yeast proceeds with notable enantio- and diastereoselectivity. nih.govnih.gov This biocatalytic process yields a mixture of diastereomeric alcohols and unreacted ketone, all with high optical purity. nih.govnih.gov Specifically, the reduction of methyl and ethyl (2-oxocyclohexyl)acetates affords the corresponding (2S)-trans-alcohols as the major product and (2S)-cis-alcohols as the minor product. nih.govnih.gov The unreacted ketone is recovered as the (1S)-enantiomer, demonstrating the enantioselectivity of the yeast enzymes. nih.govnih.gov

The reaction typically reaches completion within 24 hours, with the ratio of cis to trans alcohol products being approximately 1:3. nih.gov The high enantiomeric excess (ee) of both the alcohol products and the recovered starting material underscores the precision of the enzymatic reduction. nih.gov

Table 1: Baker's Yeast Reduction of Alkyl (2-Oxocyclohexyl)acetates nih.gov

| Alkyl Group (R) | Overall Yield (%) | Product Ratio (Substrate:cis:trans) | % ee (Substrate) | % ee (cis-Alcohol) | % ee (trans-Alcohol) |

|---|---|---|---|---|---|

| Methyl | 83 | 28:19:53 | 96.8 | 97.2 | 98.4 |

Principles and Achievement of Concomitant Kinetic Resolution in Bioreductions

The baker's yeast-mediated reduction of racemic alkyl 2-(2-oxocyclohexyl)acetates is a classic example of a concomitant kinetic resolution. nih.gov In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent, in this case, the enzymes within the yeast cells. organic-chemistry.org This differential rate of reaction leads to the enrichment of the less reactive enantiomer in the unreacted starting material and the formation of an enantioenriched product.

In this specific bioreduction, the yeast enzymes preferentially reduce the (1R)-enantiomer of the starting ketoester to the corresponding (1R, 2S)-trans- and (1S, 2S)-cis-hydroxy esters. nih.gov Consequently, the unreacted ketoester becomes enriched in the (1S)-enantiomer. nih.gov The high enantiomeric excesses observed for both the products and the recovered starting material indicate a high selectivity factor for this enzymatic process. nih.gov This simultaneous enantio- and diastereoselective reduction and kinetic resolution provides a practical and efficient method for accessing multiple optically active compounds from a single racemic precursor, avoiding the need for expensive resolving agents and complex separation procedures. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The unique bifunctional nature of this compound, possessing both a ketone and a carboxylic acid group within the same molecule, allows for a range of intramolecular reactions. These transformations are pivotal in constructing complex bicyclic systems from a relatively simple acyclic precursor.

Formation of Fused Bicyclic Lactones via Passerini Reactions

The Passerini reaction is a versatile three-component reaction that typically involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In the case of this compound, the ketone and carboxylic acid moieties are tethered, enabling an intramolecular variant of this reaction upon the addition of an isocyanide.

This process is initiated by the reaction between the ketone carbonyl group and the isocyanide, followed by the intramolecular trapping of the resulting intermediate by the pendant carboxylic acid group. This sequence leads directly to the formation of a fused bicyclic system. The product is an α-acyloxy amide embedded within a bicyclic framework, which can be classified as a type of bicyclic lactone. The reaction is notable for its atom economy and ability to generate significant molecular complexity in a single step. nih.gov The general mechanism is believed to proceed through a cyclic transition state, particularly in apolar solvents. organic-chemistry.orgnih.gov

Table 1: Intramolecular Passerini Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Product Class |

|---|

Acid-Catalyzed Rearrangements of Primary Passerini Products to Atypical α-Hydroxy Imides

The primary products obtained from the intramolecular Passerini reaction of this compound can undergo further transformations. Under acidic conditions, these fused bicyclic lactones are susceptible to rearrangement, leading to the formation of structurally distinct products such as atypical α-hydroxy imides.

This transformation is a post-Passerini condensation process. figshare.com The acid catalyst likely protonates the ester oxygen of the α-acyloxy amide, activating it for nucleophilic attack or ring-opening. The subsequent cascade of events, involving bond migration and recyclization, results in the thermodynamically more stable imide structure. This rearrangement converts the initial bicyclic lactone framework into a different heterocyclic system, highlighting the synthetic utility of Passerini adducts as intermediates for accessing diverse molecular scaffolds. The formation of α-hydroxy amides from Passerini products through various post-reaction transformations is a known strategy to increase molecular diversity. researchgate.netresearchgate.net

General Reactivity Profiles of the Ketone and Carboxylic Acid Functionalities

The chemical behavior of this compound is dictated by the interplay of its two functional groups: a ketone and a carboxylic acid. Each group exhibits its characteristic reactivity, which can be selectively targeted under appropriate reaction conditions.

Ketone Functionality: The ketone's carbonyl group is electrophilic at the carbon atom, making it a prime target for nucleophilic addition reactions. britannica.commasterorganicchemistry.com Although ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects, they participate in a wide array of transformations. britannica.com

Nucleophilic Addition: This is the most fundamental reaction of ketones. Strong nucleophiles attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to enhance the carbonyl's electrophilicity. libretexts.org Common reactions include the formation of cyanohydrins (with HCN), hemiacetals and acetals (with alcohols), and hydrates (with water). libretexts.orglibretexts.org

Addition-Elimination Reactions: With nitrogen-based nucleophiles like primary and secondary amines, the initial addition is followed by the elimination of water. Primary amines yield imines (Schiff bases), while secondary amines form enamines. libretexts.orgmsu.edu

Reactions at the α-Carbon: The protons on the carbon atoms adjacent to the ketone (α-carbons) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and is central to reactions like alkylations and aldol (B89426) condensations. libretexts.org

Table 2: Selected Reactions of the Ketone Group

| Reagent | Product Type | Conditions |

|---|---|---|

| Alcohol (R'OH) | Acetal | Acid Catalyst |

| Primary Amine (R'NH₂) | Imine | Mild Acid |

| Secondary Amine (R'₂NH) | Enamine | Mild Acid |

| Grignard Reagent (R'MgX) | Tertiary Alcohol | Aprotic Solvent |

Carboxylic Acid Functionality: The carboxylic acid group is characterized by its acidity and the electrophilicity of its acyl carbon. Its reactions typically involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. libretexts.org

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.

Fischer Esterification: This is a classic reaction where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (like H₂SO₄) to form an ester. chemguide.co.uk The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com

Conversion to Acid Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acid chloride, which is a valuable intermediate for synthesizing esters, amides, and anhydrides.

Reduction: Carboxylic acids are resistant to reduction by mild agents but can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 3: Selected Reactions of the Carboxylic Acid Group

| Reagent | Product Type | Conditions |

|---|---|---|

| Alcohol (R'OH) | Ester | Acid Catalyst, Heat |

| Base (e.g., NaOH) | Carboxylate Salt | Aqueous |

| Thionyl Chloride (SOCl₂) | Acid Chloride | |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Aprotic Solvent, then H₂O |

Table of Compounds

| Compound Name |

|---|

| This compound |

| α-Acyloxy Amide |

| α-Hydroxy Imide |

| Isocyanide |

| Cyanohydrin |

| Hemiacetal |

| Acetal |

| Hydrate |

| Imine |

| Schiff Base |

| Enamine |

| Enolate |

| Carboxylate |

| Ester |

| Thionyl Chloride |

| Oxalyl Chloride |

| Acid Chloride |

| Amide |

| Anhydride |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| Grignard Reagent |

Applications of 2 2 Oxocyclohexyl Acetic Acid As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Diverse Tryptamines

A significant application of 2-(2-oxocyclohexyl)acetic acid is its role as a key reactant in the synthesis of complex tryptamine-derived alkaloids, particularly β-carbolines. It participates in a direct enantio- and diastereoselective N-acyliminium cyclization cascade reaction when condensed with tryptamines. nih.gov This transformation is efficiently catalyzed by a chiral Brønsted acid, such as a (R)-BINOL derived phosphoric acid, to produce architecturally complex polycyclic heterocycles. nih.gov

The reaction proceeds in refluxing toluene, is atom-efficient, and demonstrates broad scope, affording the desired polycyclic products in good yields (ranging from 53-99%) and with moderate to high levels of enantioselectivity (68-98% enantiomeric excess). nih.gov This methodology leverages the ketoacid functionality of this compound to engage with tryptamines in a cascade that forms multiple rings and stereocenters in a single, highly controlled operation. nih.gov The methyl ester of the parent acid, methyl 2-(2-oxocyclohexyl)acetate, is also recognized as an intermediate in the synthesis of tryptamines. biosynth.com

| Reactants | Catalyst | Product Class | Key Features | Reference |

|---|---|---|---|---|

| This compound + Tryptamines | Chiral Phosphoric Acid | β-Carbolines | High Yields, High Enantioselectivity, Atom-Efficient | nih.gov |

Role as a Precursor for (Bi)cyclic Compounds, Including Spiro(lactams) and γ-Butyrolactone Derivatives

The dual functionality of this compound makes it an ideal starting material for the synthesis of various cyclic and bicyclic systems. Researchers have utilized this keto acid in diastereoselective Passerini reactions to generate complex bicyclic lactone scaffolds. The Passerini reaction is a multicomponent reaction that involves a carboxylic acid, a ketone (or aldehyde), and an isocyanide to form an α-acyloxy amide. wikipedia.org In this context, both the ketone and carboxylic acid groups of this compound can participate in an intramolecular fashion, leading to the formation of intricate bicyclic lactones, demonstrating the compound's potential for creating novel molecular structures.

The synthesis of γ-butyrolactone derivatives is another key application. The inherent structure of this compound is well-suited for conversion into such lactones. This can be achieved through selective reduction of the cyclohexanone (B45756) carbonyl to a hydroxyl group, followed by an acid-catalyzed intramolecular esterification (lactonization) with the neighboring acetic acid side chain. This cyclization is a common strategy for forming γ-butyrolactone rings. nih.gov

Furthermore, the scaffold of this compound is a logical precursor for the synthesis of spiro(lactams). Spiro-fused β-lactams, in particular, are an important class of compounds in medicinal chemistry. ugent.be A plausible synthetic route would involve the conversion of the carboxylic acid group into a primary amine via a Curtius, Hofmann, or Schmidt rearrangement. The resulting amino group could then participate in an intramolecular condensation with the ketone to form an imine, which serves as a precursor to the spiro-lactam ring system through various established cyclization methods.

| Target Compound Class | Key Reaction Type | Description | Reference |

|---|---|---|---|

| Bicyclic Lactones | Passerini Reaction | Intramolecular multicomponent reaction to form complex bicyclic lactone scaffolds. | |

| γ-Butyrolactone Derivatives | Reduction & Lactonization | Selective ketone reduction followed by intramolecular cyclization. | nih.gov |

| Spiro(lactams) | Rearrangement & Cyclization | Plausible conversion of the acid to an amine, followed by intramolecular condensation. | ugent.be |

Utility in the Preparation of Complex Organic Molecules and Heterocyclic Systems (e.g., Pyrazoles, Oxazoles)

The structural motif of this compound, which can be considered a γ-keto acid, is a classic precursor for the synthesis of five-membered heterocyclic systems. Its reaction with hydrazine (B178648) or substituted hydrazines provides a direct route to pyrazole (B372694) derivatives. The condensation typically occurs between the hydrazine and the ketone carbonyl, followed by cyclization and dehydration to form the aromatic pyrazole ring fused to the cyclohexane (B81311) backbone. This reaction is often carried out in solvents like ethanol (B145695) or acetic acid. mdpi.comnih.gov

The synthesis of oxazoles from this compound is also feasible through established synthetic transformations. A common method for oxazole (B20620) synthesis, the Robinson-Gabriel synthesis, requires an α-acylamino ketone intermediate. ijpsonline.com this compound can be converted to this key intermediate through a sequence involving α-halogenation of the ketone, followed by displacement with an amine and subsequent acylation. The resulting α-acylamino ketone can then undergo acid-catalyzed cyclodehydration to yield the corresponding oxazole derivative.

Contribution to the Elaboration of Unique Chemical Scaffolds in Organic Synthesis

The ability of this compound to act as a precursor for a variety of complex structures highlights its contribution to the development of unique chemical scaffolds. The bifunctional nature of the molecule allows chemists a wide range of options for synthetic manipulation, enabling the creation of complex, multifunctional molecules.

Specific examples of its utility in elaborating unique scaffolds include:

Enantiomerically Enriched Polycyclic Alkaloids: The Brønsted acid-catalyzed cascade reaction with tryptamines produces architecturally complex, chiral β-carboline scaffolds that are of significant interest in medicinal chemistry. nih.govnih.gov

Complex Bicyclic Lactones: The use of this compound in diastereoselective Passerini reactions provides access to novel bicyclic lactone frameworks that would be challenging to synthesize through other methods.

Fused Heterocyclic Systems: The potential to generate fused pyrazoles, oxazoles, and spiro(lactams) from a single, readily available starting material demonstrates its value in generating diverse heterocyclic libraries for drug discovery and materials science.

Mechanistic Investigations and Computational Chemical Studies Relevant to 2 2 Oxocyclohexyl Acetic Acid Transformations

Elucidation of Reaction Mechanisms in Stereoselective Transformations

While specific mechanistic studies focused exclusively on 2-(2-oxocyclohexyl)acetic acid are not extensively documented, the principles governing stereoselective transformations in analogous cyclic systems, particularly those involving β-dicarbonyl compounds and cyclohexanone (B45756) derivatives, provide a strong basis for understanding its reactivity. The key to stereoselectivity often lies in the formation of a rigid transition state that favors the approach of a reagent from a specific trajectory.

In reactions such as alkylations, reductions, and condensations, the conformation of the cyclohexanone ring and the orientation of the acetic acid side chain play a pivotal role. For monosubstituted cyclohexanes, the substituent preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. pressbooks.pub This conformational preference influences the accessibility of the enolate faces to incoming electrophiles.

For instance, in the reduction of β-hydroxy ketones, a highly diastereoselective process can be achieved by forming a cyclic six-membered ring intermediate with a bidentate Lewis acid. This intermediate adopts a half-chair conformation where the largest groups assume pseudo-equatorial positions to reduce steric strain. The nucleophilic attack by a hydride then proceeds through the lowest energy chair-like transition state, leading to a high degree of stereocontrol. youtube.com A similar chelation-controlled mechanism could be envisioned for reactions of this compound where the carboxylic acid moiety coordinates to a metal center, thereby directing the approach of a nucleophile to the ketone.

Furthermore, cascade reactions, such as the Michael-Michael cascade for the synthesis of polysubstituted cyclohexanes, demonstrate how initial stereocenters can direct the formation of subsequent ones, leading to products with high diastereoselectivity. researchgate.net

Hypotheses on Stereochemical Control and Diastereoselectivity in Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures, and the diastereoselectivity of these reactions is a subject of intensive investigation. For MCRs involving cyclic ketones, the stereochemical outcome is often dictated by the relative energies of competing transition states.

One prevailing hypothesis centers on the concept of kinetic versus thermodynamic control. In many instances, the observed diastereomer is the product of the kinetically favored pathway, meaning it is formed via the transition state of lowest energy. For example, in the synthesis of highly functionalized cyclohexanones through a cascade double Michael reaction, the diastereoselectivity can be explained by the stereochemistry of the enolate intermediate formed in the initial Michael addition. beilstein-journals.org

Computational studies on related systems have shown that diastereoselectivity can arise from subtle differences in torsional and steric interactions as the electrophile approaches the diastereotopic faces of the enolate. nih.gov In the context of this compound participating in an MCR, the initial formation of an imine or enamine intermediate, followed by a series of cascade reactions, would likely proceed through a highly organized transition state. The stereochemistry of the final product would be determined by the facial selectivity of the initial bond formation, which is influenced by the steric hindrance imposed by the acetic acid side chain and the conformation of the cyclohexane (B81311) ring.

The table below illustrates hypothetical reaction parameters that could influence diastereoselectivity in a multi-component reaction involving a cyclohexanone derivative.

| Parameter | Condition A | Condition B | Predicted Outcome |

| Catalyst | Proline (organocatalyst) | Lewis Acid (e.g., TiCl4) | Organocatalyst may favor one diastereomer through a specific transition state assembly, while a Lewis acid may favor another through chelation control. |

| Solvent | Aprotic (e.g., Toluene) | Protic (e.g., Methanol) | Aprotic solvents may favor transition states with less charge separation, while protic solvents can stabilize charged intermediates through hydrogen bonding, potentially altering the diastereomeric ratio. |

| Temperature | Low Temperature (-78 °C) | Room Temperature | Lower temperatures often enhance kinetic control, leading to higher diastereoselectivity by favoring the pathway with the lowest activation energy. |

Application of Computational Modeling (e.g., DFT) for Electronic Effects and Transition State Stability in Related Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of reaction mechanisms and predicting stereochemical outcomes. acs.org By modeling the geometries and energies of reactants, transition states, and products, DFT calculations can provide quantitative insights into the factors that govern selectivity.

In the study of cyclic ketone reactions, DFT has been used to:

Analyze Conformational Preferences: Determine the lowest energy conformations of reactants and intermediates, which is crucial for understanding steric accessibility. nih.gov

Calculate Activation Energies: By calculating the energy barriers for different reaction pathways, DFT can predict which diastereomer will be formed preferentially under kinetic control. acs.org For example, DFT calculations have been used to rationalize the stereoselectivity in proline-catalyzed aldol (B89426) reactions by demonstrating that steric repulsion governs the relative energies of the transition states.

Elucidate the Role of Catalysts: Model the interaction of catalysts with substrates to understand how they influence the transition state geometry and lower the activation energy of a specific pathway.

Investigate Electronic Effects: Analyze the distribution of electron density in molecules to understand how electronic factors contribute to reactivity and selectivity.

For a system like this compound, DFT calculations could be employed to model the transition states of various transformations. For instance, in an alkylation reaction, DFT could be used to calculate the energies of the transition states leading to axial versus equatorial attack on the enolate, thereby predicting the major diastereomer. Similarly, the influence of the carboxylic acid side chain on the stereochemical outcome, either through steric hindrance or electronic effects, could be quantitatively assessed.

The following table summarizes the types of information that can be obtained from DFT calculations and their relevance to understanding the reactivity of this compound.

| Computational Output | Relevance to this compound Transformations |

| Optimized Geometries | Predicts the most stable conformations of the reactant, intermediates, and products. |

| Transition State Structures | Elucidates the geometry of the highest energy point along the reaction coordinate, providing insight into the mechanism. |

| Activation Energies (ΔG‡) | Quantifies the energy barrier for a reaction, allowing for the prediction of reaction rates and stereoselectivity under kinetic control. |

| Reaction Enthalpies (ΔH) | Determines the overall energy change of a reaction, indicating whether it is exothermic or endothermic. |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and orbital interactions, helping to understand electronic effects. |

By applying these computational methods, a deeper understanding of the factors controlling the stereoselective transformations of this compound can be achieved, facilitating the design of more efficient and selective synthetic routes.

Advanced Analytical Characterization Methodologies for 2 2 Oxocyclohexyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-oxocyclohexyl)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significant downfield chemical shift, typically around 12 ppm, due to hydrogen bonding. libretexts.org The protons on the cyclohexyl ring and the acetic acid side chain would resonate in the aliphatic region (approximately 1.5-3.0 ppm). The proton alpha to the ketone and the proton alpha to the carboxylic acid would be the most downfield in this region due to the electron-withdrawing effects of the carbonyl groups.

In ¹³C NMR, the carbonyl carbons of the ketone and the carboxylic acid are highly deshielded and appear at the downfield end of the spectrum (165-210 ppm). The ketone carbonyl typically resonates further downfield (~200-210 ppm) than the carboxylic acid carbonyl (~170-185 ppm). libretexts.org The remaining aliphatic carbons of the cyclohexyl ring and the side chain appear in the upfield region of the spectrum.

Stereochemical assignment of the two chiral centers can be achieved through advanced NMR techniques. The relative stereochemistry of diastereomers can be determined by analyzing coupling constants (J-values) and through two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for the functional groups present.

| Atom | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (broad singlet) | ~170 - 185 |

| Ketone (C=O) | N/A | ~200 - 210 |

| Alpha-protons (CH adjacent to C=O) | ~2.2 - 2.8 (multiplet) | ~40 - 55 |

| Cyclohexyl & Side-chain protons (-CH₂-, -CH-) | ~1.5 - 2.5 (multiplets) | ~20 - 45 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₈H₁₂O₃, corresponding to a molecular weight of 156.17 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electron impact (EI) ionization, the molecular ion (M⁺) peak at m/z 156 would be observed. The fragmentation of this compound is dictated by its functional groups. Characteristic fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The cyclohexanone (B45756) ring can undergo complex fragmentation, often involving alpha-cleavage adjacent to the carbonyl group. A characteristic fragment for cyclohexanone itself is observed at m/z = 55. miamioh.edu The interplay of these fragmentation pathways provides a unique mass spectrum that serves as a fingerprint for the molecule.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₈H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 139 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid libretexts.org |

| 111 | [M - COOH]⁺ | Loss of carboxyl group libretexts.org |

| 55 | [C₃H₃O]⁺ | Characteristic fragment from cyclohexanone ring cleavage miamioh.edu |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of its bonds.

The most prominent features in the IR spectrum are associated with the carboxylic acid and ketone moieties. The O-H bond of the carboxylic acid gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a result of extensive hydrogen bonding. The carbonyl (C=O) stretching vibrations for both the ketone and the carboxylic acid produce strong, sharp peaks. A saturated six-membered ring ketone typically shows a C=O stretch around 1715 cm⁻¹. bartleby.comyoutube.com The carboxylic acid carbonyl stretch is generally observed between 1710 and 1760 cm⁻¹, often overlapping with the ketone peak. libretexts.org Additionally, C-H stretching vibrations from the aliphatic parts of the molecule are observed just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad libretexts.org |

| Ketone | C=O Stretch | ~1715 | Strong, Sharp youtube.com |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong, Sharp libretexts.org |

| Aliphatic CHx | C-H Stretch | 2850 - 3000 | Medium to Strong vscht.cz |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium libretexts.org |

Chromatographic Techniques for Purity Assessment and Diastereomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), are used to determine the presence and quantity of any impurities.

The molecule possesses two chiral centers, meaning it can exist as a mixture of diastereomers (and enantiomers). Diastereomers have different physical properties and can often be separated by standard chromatographic techniques without the need for a chiral stationary phase. mdpi.com HPLC on a normal-phase (e.g., silica (B1680970) gel) or reverse-phase column can be effective for separating the diastereomers. mdpi.com For GC analysis, the carboxylic acid is typically derivatized to a more volatile ester form, such as a methyl ester, to improve its chromatographic behavior. The separation of these diastereomeric derivatives can then be achieved on a standard GC column, allowing for the quantification of the diastereomeric ratio.

Table 4: Chromatographic Methods for Analysis of this compound

| Technique | Application | Typical Stationary Phase | Notes |

|---|---|---|---|

| HPLC | Purity Assessment, Diastereomer Separation | Silica Gel (Normal Phase), C18 (Reverse Phase) | Can separate diastereomers directly. mdpi.com |

| GC/GC-MS | Purity Assessment, Diastereomer Ratio Analysis | Polysiloxane-based columns | Requires derivatization of the carboxylic acid to an ester. |

Future Perspectives and Emerging Research Avenues in 2 2 Oxocyclohexyl Acetic Acid Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. In the context of 2-(2-oxocyclohexyl)acetic acid, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key research directions include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, the reduction of related keto esters has been successfully achieved with high enantio- and diastereoselectivity using baker's yeast. tandfonline.com Future work will likely focus on identifying and engineering specific enzymes for the asymmetric synthesis of this compound, potentially leading to highly efficient and sustainable production methods.

Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Research is ongoing to replace conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, and bio-derived solvents. nih.govrsc.orgsemanticscholar.org The application of these solvents in the synthesis of this compound and its precursors is a promising area for reducing the environmental footprint of its production.

Atom Economy: Synthetic methodologies with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are central to green chemistry. Future synthetic strategies for this compound will aim to maximize atom economy, for example, through the development of catalytic cascade reactions that combine multiple synthetic steps into a single, efficient process. rsc.org

A comparative overview of traditional versus emerging sustainable synthetic approaches is presented below:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Catalyst | Often relies on stoichiometric reagents or heavy metal catalysts. | Employs biocatalysts or recyclable organocatalysts. |

| Solvents | Typically uses volatile and hazardous organic solvents. | Utilizes water, supercritical CO2, or other green solvents. rsc.org |

| Energy | May require harsh reaction conditions (high temperature and pressure). | Often proceeds under milder, more energy-efficient conditions. |

| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. |

Exploration of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Transformations

The stereochemistry of this compound is crucial for its application in the synthesis of chiral molecules. Consequently, the development of novel catalytic systems that can control the enantioselectivity and diastereoselectivity of its transformations is a major research focus.

Current and future research in this area includes:

Asymmetric Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgunits.itrsc.org The application of chiral organocatalysts to the synthesis and derivatization of this compound can provide access to specific stereoisomers with high enantiomeric excess. units.it

Metal-Catalyzed Asymmetric Transformations: Transition metal complexes with chiral ligands are highly effective in catalyzing a wide range of enantioselective reactions. rsc.orgresearchgate.netacs.org Research is directed towards discovering new metal-ligand combinations for the asymmetric hydrogenation, alkylation, and other transformations of this compound and its precursors. For example, Rh-catalyzed chemo- and enantioselective hydrogenation has been successfully applied to similar cyclohexanone (B45756) systems. rsc.org

Bifunctional Catalysis: Catalysts that possess both a Lewis acid and a Brønsted base functionality can promote reactions with high efficiency and stereoselectivity. The development of bifunctional catalysts for the synthesis of substituted cyclohexanones from β-keto esters represents a promising avenue for the stereocontrolled synthesis of this compound derivatives. dntb.gov.ua

The following table summarizes some of the catalytic systems being explored for stereoselective synthesis in related compounds:

| Catalytic System | Transformation | Key Advantages |

| Organocatalysis | Asymmetric aldol (B89426) and Michael reactions | Metal-free, environmentally benign, high enantioselectivity. units.it |

| Rhodium-f-spiroPhos | Enantioselective hydrogenation | High yields and enantioselectivities for α-chiral ketones. rsc.org |

| Homobimetallic Co2-Schiff Base Complex | Asymmetric 1,4-additions of β-keto esters | Excellent yield, diastereoselectivity, and enantioselectivity. dntb.gov.ua |

| Baker's Yeast | Biocatalytic reduction | High enantio- and diastereoselectivity, sustainable. tandfonline.com |

Design and Synthesis of Advanced Molecular Scaffolds for Diverse Research Applications

This compound serves as a valuable starting material for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Future research will likely focus on:

Spirocyclic Compounds: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their unique three-dimensional structures. mdpi.comrsc.orgnih.govresearchgate.net this compound is a key precursor for the synthesis of various spirocyclic frameworks. nih.gov

Polycyclic Systems: The inherent functionality of this compound allows for its use in cascade reactions to build intricate polycyclic scaffolds. For instance, it is a reactant in the preparation of β-carbolines through diastereoselective and enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades.

Heterocyclic Derivatives: The ketone and carboxylic acid moieties of the title compound can be readily transformed to introduce heteroatoms, leading to a wide array of heterocyclic structures with potential biological activity. A desaturative amination–cyclization approach using ethyl 2-(2-oxocyclohexyl)acetates has been reported for the synthesis of oxindoles. thieme-connect.com

Examples of molecular scaffolds derived from or related to this compound are provided below:

| Molecular Scaffold | Synthetic Application | Potential Research Area |

| Spiro-oxindoles | Synthesis of complex heterocyclic compounds | Drug discovery, particularly in oncology. |

| β-Carbolines | Preparation of alkaloids and related natural products | Development of new therapeutic agents. |

| Spirocyclic Azetidines | Synthesis of multifunctional spirocycles | Application in drug discovery as anesthetic analogues. nih.gov |

| Oxa-spirocycles | Synthesis of molecules with improved water solubility | Medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet the potential demand for this compound and its derivatives, the development of scalable and efficient production methods is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Emerging trends in this area include:

Continuous Flow Synthesis: Performing chemical reactions in a continuous flow system, such as a microreactor, allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. nih.govresearchgate.netuni-muenchen.desoci.orgkrishisanskriti.orgacs.org The synthesis of related α-ketoesters and β-keto esters has been successfully demonstrated in flow, suggesting the potential for applying this technology to the production of this compound. nih.govresearchgate.netacs.org

Automated Synthesis Platforms: Automation can significantly accelerate the synthesis and screening of new derivatives and catalysts. researchgate.netchemspeed.comnih.govnih.gov Automated systems can perform reactions, work-ups, and purifications with high throughput, enabling the rapid optimization of reaction conditions and the generation of compound libraries for biological screening. researchgate.netchemspeed.com

Process Intensification: Microreactors and flow chemistry contribute to process intensification by enabling reactions to be carried out in smaller, more efficient equipment. mdpi.com This can lead to reduced capital costs, lower energy consumption, and a smaller manufacturing footprint.

The table below highlights the advantages of integrating modern synthesis technologies:

| Technology | Key Features | Impact on this compound Chemistry |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, easy scalability. nih.gov | Enables efficient and scalable production of the target compound and its derivatives. |

| Microreactors | High surface area-to-volume ratio, rapid heat and mass transfer. soci.orgkrishisanskriti.orgmdpi.com | Allows for the use of highly reactive intermediates and exothermic reactions under controlled conditions. |

| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction parameters. researchgate.netchemspeed.com | Accelerates the discovery of new catalysts and the synthesis of novel derivatives for various applications. |

常见问题

Q. Advanced

- LogP prediction : Tools like PubChem calculate LogP = 1.73, guiding solvent selection for extraction (e.g., ethyl acetate for moderate polarity) .

- Boiling point estimation : Experimental data (410°C at 760 mmHg) align with group contribution methods, ensuring safe distillation protocols .

- Hydrogen-bonding analysis : Molecular dynamics simulations identify O–H⋯O and C–H⋯O interactions critical for crystal packing, aiding polymorph screening .

What role does this compound play in studying protein-protein interactions?

Q. Advanced

- Neurological studies : The compound modulates protein conformations in enzyme active sites, facilitating structural analysis via X-ray crystallography .

- Biosensor development : Derivatives functionalized with fluorophores (e.g., Fmoc-AEEA) serve as probes to track binding kinetics in real time .

What safety precautions are recommended when handling this compound derivatives?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., acetic acid vapors) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。